2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol
Description
These compounds typically feature an ethanolamine backbone with substituted alkyl or aryl groups on the nitrogen atom.
Properties
IUPAC Name |
2-[1-phenylpropyl(propan-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-14(13-8-6-5-7-9-13)15(10-11-16)12(2)3/h5-9,12,14,16H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJFXVOSBORQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(CCO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The epoxide ring-opening strategy, adapted from betaxolol synthesis, involves reacting a substituted epoxide with isopropyl amine. For 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, the target epoxide precursor, 2-(1-phenyl-propyl)oxirane , is synthesized via nucleophilic substitution between 1-phenyl-propanol and epichlorohydrin. This step parallels the formation of 1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-2,3-epoxy propane in Patent WO2010029566A2.
The epoxide is then treated with excess isopropyl amine in a polar protic solvent (e.g., isopropyl alcohol) at reflux (70–90°C) for 3–6 hours. The reaction proceeds via nucleophilic attack of the amine on the less hindered epoxide carbon, yielding the β-amino alcohol product. Post-reaction, the solvent is distilled under reduced pressure, and the crude product is purified via recrystallization from a 1:1 mixture of isopropyl alcohol and ethyl acetate.
Optimization and Yield Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Isopropyl alcohol | 85–90 |
| Temperature | 80°C | 88 |
| Reaction Time | 4 hours | 86 |
| Catalyst | None required | — |
This method avoids heavy metal catalysts, simplifying purification. However, stereochemical control may require chiral auxiliaries or resolution techniques if enantiomerically pure product is needed.
Catalytic Hydrogenation of Nitro Intermediates
Nitro Reduction Pathway
Drawing from US4224246A and US3028429A, this method involves synthesizing a nitroalkene precursor, 2-nitro-1-phenyl-1-propanol , followed by catalytic hydrogenation to the corresponding amine. The nitro compound is prepared via condensation of propiophenone with alkyl nitrites (e.g., isoamyl nitrite) under acidic conditions.
Hydrogenation is performed at 500 psi H₂ pressure using 5% palladium on carbon (Pd/C) in isopropyl alcohol with acetic acid as a proton source. The reaction proceeds at 75°C for 3 hours, yielding a racemic mixture of the amine acetate salt. Subsequent fractional crystallization isolates the desired isomer, though stereochemical outcomes depend on the precursor’s configuration.
Hydrogenation Efficiency
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst Loading | 5% Pd/C (50% wet) | 95% conversion |
| Pressure | 500 psi H₂ | Complete reduction |
| Solvent | Isopropyl alcohol | High solubility |
This method’s scalability is limited by high-pressure equipment requirements, but it offers excellent yields for racemic mixtures.
Alkylation of Secondary Amines
Two-Step Alkylation Process
A less direct approach involves sequential alkylation of ethanolamine. First, ethanolamine is reacted with 1-phenyl-propyl bromide under basic conditions (K₂CO₃ in DMF) to introduce the 1-phenyl-propyl group. The intermediate secondary amine is then alkylated with isopropyl bromide, though selectivity challenges arise due to competing over-alkylation.
Patent US4224246A highlights the use of acetic acid to stabilize amine salts during crystallization, which could mitigate byproduct formation. Final purification employs mixed-solvent systems (e.g., isopropyl alcohol/ethyl acetate) to isolate the tertiary amine.
Challenges and Mitigation Strategies
-
Selectivity Issues : Use of bulky bases (e.g., LDA) or phase-transfer catalysts improves mono-alkylation.
-
Byproduct Formation : Low-temperature reactions (0–10°C) reduce dialkylation.
-
Purification : Acid-base extraction or column chromatography enhances purity.
Comparative Analysis of Synthetic Routes
Yield and Practicality
| Method | Average Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Epoxide Ring-Opening | 85–90 | High | Moderate |
| Catalytic Hydrogenation | 70–80 | Moderate | High |
| Alkylation | 60–70 | Low | Low |
The epoxide method balances yield and practicality, making it preferable for bulk synthesis. Catalytic hydrogenation, while efficient, demands specialized infrastructure.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-acetone.
Reduction: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethane.
Substitution: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethyl halides or esters.
Scientific Research Applications
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
Reactivity Trends : Linear alkyl chains (e.g., propyl) enhance nucleophilicity compared to branched groups, favoring reactions requiring electron-rich amines .
Synthetic Utility : The hydroxyl group in these compounds enables facile functionalization (e.g., esterification), broadening their utility in drug design .
Limitations: The absence of direct data on the target compound (2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol) necessitates extrapolation from analogs. Further experimental validation is required to confirm its physicochemical and biological properties.
Biological Activity
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, also known as a derivative of isopropylamine, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and case studies.
The biological activity of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:
- Receptor Binding : It may bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that influence cellular processes.
- Enzyme Inhibition : The compound has the potential to inhibit certain enzymes, altering metabolic pathways and affecting cellular functions.
- Gene Expression Modulation : By interacting with transcription factors, it may influence the expression of genes involved in various biological processes.
Antimicrobial Activity
Research indicates that 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol exhibits significant antimicrobial properties. A comparative analysis of its Minimum Inhibitory Concentration (MIC) against various pathogens is presented in Table 1.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 0.625 |
| Salmonella gallinarum | 0.05 |
| Candida albicans | 0.078 |
This table highlights the effectiveness of the compound against both bacterial and fungal strains, suggesting its potential use in treating infections.
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit their proliferation. For instance, it was found to significantly reduce the viability of HepG-2 human hepatocellular carcinoma cells with an IC50 value of 22.5 µg/mL .
Study on Hepatocellular Carcinoma
A recent study investigated the effects of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol on HepG-2 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .
Study on Bacterial Resistance
Another study focused on the antimicrobial resistance patterns against Staphylococcus aureus. The findings revealed that the compound effectively reduced biofilm formation and exhibited synergistic effects when combined with conventional antibiotics .
Q & A
Q. What are the established synthetic routes for 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, and how can reaction conditions be optimized for lab-scale purity?
The synthesis typically involves multi-step alkylation or reductive amination reactions. For example, catalytic hydrogenation of intermediates (e.g., ethylene oxide with isopropylamine derivatives) is a common method, as demonstrated in analogous compounds like 2-isopropylaminoethanol . Optimization strategies include:
- Catalyst selection : Transition metals (e.g., Raney Ni, Pd/C) improve yield and reduce byproducts.
- Solvent systems : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Temperature control : Stepwise heating (e.g., 40–60°C) minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating enantiomerically pure forms .
Q. How can structural features like stereochemistry and substituent effects be characterized for this compound?
Advanced spectroscopic and chromatographic techniques are required:
- NMR spectroscopy : H and C NMR resolve stereochemistry (e.g., coupling constants for chiral centers) and confirm substituent positions .
- Chiral HPLC : Separates enantiomers, as seen in structurally related amino alcohols like tolterodine derivatives .
- X-ray crystallography : Determines absolute configuration, particularly for resolving (R)- or (S)-isomers .
Q. What preliminary pharmacological screening approaches are suitable for evaluating its bioactivity?
Initial screening focuses on receptor binding and neurotransmitter modulation:
- In vitro assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity .
- Functional assays : Measure cAMP levels or calcium flux in neuronal cell lines to assess pathway activation .
- Metabolic stability : Microsomal incubation evaluates hepatic clearance, guided by ethanolamine analogs .
Advanced Research Questions
Q. How can contradictory bioactivity data between enantiomers be resolved?
Contradictions often arise from stereospecific receptor interactions. Methodological steps include:
- Comparative docking studies : Use molecular dynamics simulations to map enantiomer-receptor binding (e.g., with InChI-derived 3D structures from PubChem ).
- Enantioselective synthesis : Prepare pure (R)- and (S)-forms via chiral auxiliaries or asymmetric catalysis .
- In vivo validation : Test enantiomers in behavioral models (e.g., rodent cognitive tests) to correlate stereochemistry with functional outcomes .
Q. What strategies address low yield in large-scale enantioselective synthesis?
Challenges include racemization and catalyst deactivation. Solutions involve:
- Continuous flow reactors : Enhance heat/mass transfer and reduce reaction time, as demonstrated in microfluidic platforms .
- Immobilized enzymes : Lipases or transaminases improve enantioselectivity under mild conditions .
- Process analytical technology (PAT) : Real-time monitoring via chip-LC/MS optimizes intermediate purity .
Q. How can thermodynamic properties (e.g., vaporization enthalpy) inform purification protocols?
Thermodynamic frameworks predict phase behavior:
- Group contribution methods : Estimate properties like using substituent contributions (e.g., from 2-(n-propyl-amino)-ethanol analogs ).
- Distillation optimization : High-boiling solvents (e.g., DMF) reduce azeotrope formation during vacuum distillation .
Q. What computational tools predict off-target interactions or toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
